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Compound of Interest

Compound Name: 2-(4-Aminophenyl)butanoic acid

Cat. No.: B112430 Get Quote

These application notes provide a comprehensive technical guide for researchers, scientists,

and drug development professionals on the multifaceted applications of 2-(4-
aminophenyl)butanoic acid. This document delves into its role as a pivotal building block in

the synthesis of therapeutic agents and its potential in advanced drug delivery and diagnostic

systems.

Introduction: The Strategic Value of 2-(4-
Aminophenyl)butanoic Acid
2-(4-Aminophenyl)butanoic acid (CAS No: 29644-97-1) is a non-proteinogenic amino acid

derivative that has garnered significant interest in medicinal chemistry.[1] Its unique molecular

architecture, featuring a chiral center, a carboxylic acid, an aromatic amine, and a short alkyl

chain, makes it a highly versatile scaffold.[2] This trifecta of functional groups provides multiple

points for chemical modification, allowing for the systematic exploration of structure-activity

relationships (SAR) and the fine-tuning of pharmacokinetic properties.

The primary utility of this compound lies in its role as a key intermediate for constructing more

complex bioactive molecules.[2] Its structural resemblance to endogenous amino acids allows

for potential interactions with biological targets such as enzymes and receptors, while the

phenyl ring and butanoic acid chain offer a framework for designing molecules with specific

conformational constraints and physicochemical properties.
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Property Value Source

IUPAC Name
2-(4-aminophenyl)butanoic

acid
[1]

CAS Number 29644-97-1 [1]

Molecular Formula C₁₀H₁₃NO₂ [1]

Molecular Weight 179.22 g/mol [1]

Core Applications in Medicinal Chemistry
The structural features of 2-(4-aminophenyl)butanoic acid have been exploited in several

areas of drug discovery and development. Below are detailed discussions of its most prominent

applications.

Key Intermediate in the Synthesis of Anti-inflammatory
Drugs: The Case of Indobufen
One of the most well-documented applications of 2-(4-aminophenyl)butanoic acid is its role

as a crucial precursor in the synthesis of Indobufen.[2] Indobufen, or 2-[4-(1-oxo-2-

isoindolinyl)phenyl]butyric acid, is a potent and reversible inhibitor of platelet aggregation. It

functions by inhibiting the cyclooxygenase (COX) enzyme, thereby blocking the formation of

thromboxane A2, a key mediator of platelet activation.[2]

The synthesis of Indobufen highlights the utility of both the amino and carboxylic acid

functionalities of the parent molecule. The general synthetic workflow involves the acylation of

the aromatic amine with phthalic anhydride or a related derivative, followed by cyclization to

form the isoindolinone ring system.

Starting Material
Key Intermediate Synthesis Final Product Synthesis

2-(4-Nitrophenyl)butanoic Acid Reduction of Nitro Group
(e.g., Fe/HCl or Catalytic Hydrogenation)

 Step 1 2-(4-Aminophenyl)butanoic Acid Reaction with Phthalic Anhydride
& Cyclization

 Step 2 Indobufen
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Synthetic workflow for Indobufen.

This protocol is adapted from established industrial synthesis routes for Indobufen precursors.

[2]

Objective: To synthesize 2-(4-aminophenyl)butanoic acid from 2-(4-nitrophenyl)butanoic acid.

Materials:

2-(4-nitrophenyl)butanoic acid

Methanol (MeOH)

Concentrated Sulfuric Acid (H₂SO₄)

Iron powder (Fe)

Concentrated Hydrochloric Acid (HCl)

Sodium Carbonate (Na₂CO₃)

Ethyl Acetate (EtOAc)

Water (H₂O)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Esterification (Optional but recommended for improved solubility): a. Dissolve 2-(4-

nitrophenyl)butanoic acid in methanol. b. Add a catalytic amount of concentrated sulfuric

acid. c. Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by Thin

Layer Chromatography (TLC). d. The resulting solution of the methyl ester can be used

directly in the next step.[2]

Nitro Group Reduction: a. To the methanolic solution from the previous step, add iron powder

(approx. 3.5 equivalents). b. At room temperature, add concentrated hydrochloric acid
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dropwise. c. Stir the reaction mixture vigorously for 3-4 hours. The reaction is exothermic and

may require cooling to maintain room temperature. d. Monitor the disappearance of the

starting material by TLC.

Work-up and Isolation: a. Once the reaction is complete, remove the methanol under

reduced pressure. b. Add water and ethyl acetate to the residue. c. Basify the aqueous layer

by adding solid sodium carbonate until the pH is approximately 8. This neutralizes the acid

and precipitates iron salts. d. Separate the organic layer. Extract the aqueous layer twice

more with ethyl acetate. e. Combine the organic extracts, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(4-

aminophenyl)butanoate.

Hydrolysis to the Carboxylic Acid: a. Dissolve the crude ester in a mixture of methanol and

water. b. Add an excess of sodium hydroxide (NaOH) and stir at room temperature overnight

or heat to reflux for 2-3 hours. c. After the hydrolysis is complete (monitored by TLC), remove

the methanol under reduced pressure. d. Wash the aqueous residue with dichloromethane to

remove any non-polar impurities.[3] e. Carefully acidify the aqueous layer with 1 M HCl until

the pH is between 5 and 6, at which point the product will precipitate.[3] f. Cool the mixture in

an ice bath to maximize precipitation. g. Filter the solid, wash with cold water, and dry under

vacuum to obtain 2-(4-aminophenyl)butanoic acid.

A Versatile Scaffold for CNS-Active Agents: Targeting
GABAa Receptors
The structural analogy of 2-(4-aminophenyl)butanoic acid to the neurotransmitter γ-

aminobutyric acid (GABA) makes it an attractive starting point for designing modulators of

GABA receptors. GABA_A receptors, in particular, are ligand-gated ion channels that are the

primary mediators of fast synaptic inhibition in the central nervous system.[4][5] Positive

allosteric modulators (PAMs) of the GABA_A receptor, such as benzodiazepines, enhance the

effect of GABA, leading to sedative and anxiolytic effects.[4]

The 2-(4-aminophenyl)butanoic acid scaffold can be elaborated to explore the chemical

space around the GABA_A receptor allosteric sites. The carboxylic acid can act as a GABA

mimic or a handle for further derivatization, the phenyl ring can be substituted to optimize

binding and pharmacokinetic properties, and the amino group allows for the introduction of

diverse functionalities.
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Chemical Modifications

2-(4-Aminophenyl)butanoic Acid Scaffold

Amine Derivatization
(Amides, Ureas, etc.)

Carboxylic Acid Modification
(Esters, Amides, Bioisosteres)

Aromatic Ring Substitution
(Halogens, Alkyl groups, etc.)

Diverse Chemical Library
High-Throughput Screening

(e.g., Radioligand Binding Assays,
Electrophysiology)

Hit Compound with
GABAA Modulatory Activity

Click to download full resolution via product page

Conceptual workflow for developing GABAa modulators.

While specific, publicly disclosed GABA_A modulators based directly on this scaffold are not

prevalent, the principles of medicinal chemistry strongly support its potential in this area.[6][7]

The design strategy would involve creating a library of analogs and screening them for activity

at different GABA_A receptor subunit combinations to identify potent and selective modulators.

Potential Component in Targeted Therapies: Antibody-
Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the

specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[8][9]

An ADC consists of three components: the antibody, the linker, and the cytotoxic payload.[10]

The linker is a critical element that must be stable in circulation but allow for the release of the

payload inside the target cancer cell.[11]
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The bifunctional nature of 2-(4-aminophenyl)butanoic acid makes it a candidate for

incorporation into linker systems. The amino group can be acylated to attach to the payload,

while the carboxylic acid can be activated to form an amide bond with a component of the

antibody-binding part of the linker. Its defined stereochemistry and length can influence the

stability and release characteristics of the payload.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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